SR-717

説明

特性

IUPAC Name |

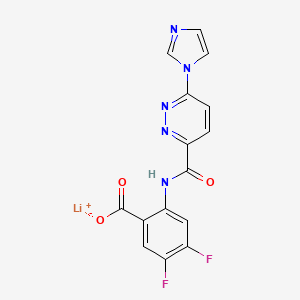

lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N5O3.Li/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22;/h1-7H,(H,19,23)(H,24,25);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSAJRWPLSVEHJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)[O-])F)F)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2LiN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR-717 STING Agonist: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR-717 is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound activates the STING signaling pathway, a critical component of the innate immune system. This activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to robust anti-tumor and anti-viral immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions with STING, the downstream signaling cascade, and its effects in preclinical models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction to STING and this compound

The STING pathway is a key sensor of cytosolic DNA, which can originate from pathogens or from damaged host cells, such as in the tumor microenvironment. Upon activation, STING initiates a signaling cascade that results in the transcription of genes encoding type I interferons (IFN-α/β) and other inflammatory cytokines. This response bridges the innate and adaptive immune systems, leading to the activation and recruitment of cytotoxic T lymphocytes and natural killer (NK) cells to combat the threat.

This compound was identified through a pathway-targeted cell-based screen as a small molecule that can systemically activate STING.[1] Unlike the natural ligand cGAMP, which suffers from metabolic instability, this compound is a stable mimetic, making it a promising candidate for therapeutic development.[1]

Molecular Mechanism of Action

Direct Binding and Conformational Change

This compound directly binds to the ligand-binding domain of the STING protein. A 1.8-angstrom co-crystal structure of this compound in complex with the C-terminal domain of human STING (PDB ID: 6XNP) reveals that this compound functions as a cGAMP mimetic.[2][3] It induces a "closed" conformation of the STING dimer, which is the active state required for downstream signaling.[3] This conformational change is a critical initiating event in the activation of the STING pathway.

Downstream Signaling Cascade

Upon this compound-induced conformational change, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, phosphorylated IRF3 drives the transcription of type I interferons. While the canonical STING pathway also involves the activation of NF-κB, specific quantification of NF-κB activation by this compound is not extensively detailed in the currently available literature.

Quantitative Data

| Parameter | Cell Line | Value | Reference |

| EC50 (ISG Reporter) | ISG-THP1 (Wild-Type) | 2.1 µM | |

| EC50 (ISG Reporter) | ISG-THP1 (cGAS KO) | 2.2 µM | |

| In Vivo Antitumor Dose | Syngeneic Mouse Models | 30 mg/kg (intraperitoneal) |

Note: Comprehensive dose-response data for cytokine induction and binding affinity (Kd) are not yet publicly available in tabulated form.

Experimental Protocols

ISG-THP-1 Reporter Gene Assay

This assay is used to determine the potency of STING agonists by measuring the induction of an interferon-stimulated gene (ISG) reporter.

Methodology:

-

Cell Culture: ISG-THP-1 cells, which contain a luciferase reporter gene driven by an ISG promoter, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Assay Setup: Cells are seeded in 96-well plates at a density of approximately 40,000 cells per well.

-

Compound Treatment: Serial dilutions of this compound are added to the cells and incubated for 24 hours.

-

Luminescence Reading: A luciferase assay reagent is added to each well, and luminescence is measured using a luminometer.

-

Data Analysis: The fold induction of the luciferase reporter is calculated relative to vehicle-treated control cells. EC50 values are determined from the dose-response curves.

References

SR-717: A Non-Nucleotide cGAMP Mimetic for Potent STING Activation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, linking the detection of cytosolic DNA to the induction of potent anti-pathogen and anti-tumor immunity. SR-717 has emerged as a novel, systemically active, non-nucleotide small molecule agonist of STING. Functioning as a direct mimetic of the natural STING ligand cyclic GMP-AMP (cGAMP), this compound induces the same "closed" conformational change in the STING protein, leading to robust downstream signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and infectious diseases.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING pathway plays a pivotal role in innate immunity by detecting aberrant cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs within the tumor microenvironment. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cGAMP, which in turn binds to and activates the endoplasmic reticulum-resident protein STING. Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This signaling cascade initiates a broad immune response, including the activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which are crucial for anti-tumor immunity.

Natural cyclic dinucleotide (CDN) agonists of STING have shown promise in preclinical models, but their therapeutic development has been hampered by issues such as poor metabolic stability and limited systemic bioavailability. This compound is a synthetic, non-nucleotide small molecule designed to overcome these limitations. As a direct cGAMP mimetic, this compound effectively activates the STING pathway, demonstrating broad interspecies and interallelic specificity.[1] Preclinical studies have highlighted its potent anti-tumor activity, mediated by the robust activation of both innate and adaptive immune responses.[1][2]

Mechanism of Action

This compound functions as a direct agonist of the STING protein. X-ray crystallography has revealed that this compound binds to the same ligand-binding domain on STING as the endogenous ligand cGAMP.[1] This binding event induces a significant conformational change in the STING dimer, causing it to adopt a "closed" activation state. This conformational shift is the critical initiating step for the downstream signaling cascade.

The cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the role of this compound as a cGAMP mimetic.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize key data for this potent synthetic STING agonist.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay Type | Readout | EC50 (µM) | Reference |

| ISG-THP1 (Wild-Type) | STING Activation | Interferon-Stimulated Gene (ISG) Reporter | 2.1 | [3] |

| ISG-THP1 (cGAS KO) | STING Activation | ISG Reporter | 2.2 | |

| THP-1 | PD-L1 Expression | Western Blot | 3.8 (concentration used) | |

| Primary Human PBMCs | PD-L1 Expression | Western Blot | 3.8 (concentration used) |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Mouse Strain | Administration Route | Dosage Regimen | Outcome | Reference |

| B16-F10 Melanoma | C57BL/6 (Wild-Type) | Intraperitoneal | 30 mg/kg, once daily for 7 days | Maximal inhibition of tumor growth | |

| B16-F10 Melanoma | C57BL/6 (Stinggt/gt) | Intraperitoneal | 30 mg/kg, once daily for 7 days | No anti-tumor activity | |

| Glioma | N/A | Intravenous (as nanoparticles) | N/A | 55.3% reduction in tumor volume compared to PBS |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the activity of this compound.

Protocol 1: In Vitro STING Activation using a Reporter Cell Line

This protocol describes how to measure the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP1-Dual™ cells.

Materials:

-

THP1-Dual™ Cells (InvivoGen, cat. no. thpd-nfis)

-

RPMI 1640 Medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)

-

This compound

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture THP1-Dual™ cells according to the manufacturer's instructions.

-

Seed the cells at a density of 100,000 cells per well in a 96-well plate in a final volume of 180 µL.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

-

-

Cell Treatment:

-

Add 20 µL of the diluted this compound solutions to the respective wells.

-

Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Following incubation, carefully transfer 20 µL of the cell culture supernatant to a white 96-well plate.

-

Add 50 µL of the luciferase assay reagent to each well according to the manufacturer's instructions.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Fit a four-parameter logistic curve to the data to determine the EC50 value.

-

Protocol 2: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.

Materials:

-

6-8 week old C57BL/6 mice

-

B16-F10 melanoma cells

-

This compound formulated in a suitable vehicle (e.g., saline with 5% DMSO, 40% PEG300, 5% Tween 80)

-

Calipers for tumor measurement

-

Syringes and needles for tumor implantation and treatment

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject 1 x 10^6 B16-F10 melanoma cells in 100 µL of sterile PBS into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to an average volume of 50-100 mm³.

-

Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

-

Randomization:

-

Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection once daily for a specified period (e.g., 7 days).

-

-

Continued Monitoring:

-

Continue to monitor tumor growth and body weight throughout the study.

-

-

Endpoint:

-

Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period, in accordance with institutional animal care and use committee guidelines.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

-

Analyze survival data using Kaplan-Meier curves.

-

Mandatory Visualizations

Experimental Workflow for In Vitro STING Activation Assay

The following diagram outlines the key steps in the in vitro evaluation of this compound using a reporter cell line.

Logical Relationship of this compound as a cGAMP Mimetic

This diagram illustrates the logical relationship between cytosolic dsDNA, the natural STING ligand cGAMP, and this compound in the context of STING activation and the subsequent immune response.

Conclusion

This compound represents a significant advancement in the development of STING-targeting therapeutics. As a potent, systemically available, non-nucleotide cGAMP mimetic, it effectively activates the STING pathway, leading to robust anti-tumor immunity in preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers to further investigate the therapeutic potential of this compound and other novel STING agonists. The ability to systemically activate this critical immune pathway opens up new avenues for the treatment of cancer and other diseases where a potent immune response is desired. Further research into optimal dosing, combination therapies, and potential biomarkers of response will be crucial in translating the promise of this compound into clinical benefit.

References

- 1. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mouse syngeneic tumor models [bio-protocol.org]

Downstream Signaling Pathways of SR-717 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound induces a "closed" conformation in the STING protein, initiating a robust innate immune response.[1][2] This activation has demonstrated significant anti-tumor and anti-viral activity in preclinical models.[3][4][5] This technical guide provides an in-depth overview of the downstream signaling cascades triggered by this compound activation, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Cascade: STING-TBK1-IRF3 Axis

Activation of STING by this compound is the central event that initiates downstream signaling. Residing on the endoplasmic reticulum (ER), STING undergoes a conformational change upon binding to this compound, leading to its oligomerization and translocation from the ER to the Golgi apparatus. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).

TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it functions as a transcription factor, driving the expression of type I interferons (IFN-α and IFN-β) and other IFN-stimulated genes (ISGs).

The activation of this core axis has been demonstrated through Western blot analysis, showing increased phosphorylation of STING, TBK1, and IRF3 in cells treated with this compound.

Induction of Pro-inflammatory Cytokines

Beyond type I interferons, this compound-mediated STING activation also leads to the production of a suite of pro-inflammatory cytokines and chemokines. This is, in part, mediated by the activation of NF-κB, although the precise mechanism of NF-κB activation downstream of STING can be cell-type dependent. The induction of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) has been observed following this compound treatment.

This cytokine production contributes to the recruitment and activation of various immune cells, creating an inflamed tumor microenvironment conducive to anti-tumor immunity.

Modulation of the Tumor Microenvironment

The downstream effects of this compound activation extend to the broader tumor microenvironment, leading to the activation and recruitment of key anti-tumor immune cells.

-

Dendritic Cell (DC) Activation: STING activation in DCs is crucial for antigen cross-priming, a process essential for initiating a robust CD8+ T cell response against tumor antigens.

-

CD8+ T Cell and Natural Killer (NK) Cell Activation: this compound promotes the activation of cytotoxic CD8+ T cells and NK cells within the tumor microenvironment.

-

Induction of PD-L1 Expression: Interestingly, this compound has been shown to induce the expression of Programmed Death-Ligand 1 (PD-L1) in a STING-dependent manner. While PD-L1 is an immune checkpoint, its upregulation can be a biomarker of an active anti-tumor immune response, suggesting potential for combination therapies with checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| ISG-THP1 (WT) | ISG Reporter Assay | EC50 | 2.1 µM | |

| ISG-THP1 (cGAS KO) | ISG Reporter Assay | EC50 | 2.2 µM | |

| THP-1 | PD-L1 Expression | Concentration | 3.8 µM | |

| Primary Human PBMCs | PD-L1 Expression | Concentration | 3.8 µM | |

| THP-1 Macrophages | Western Blot | Concentration | 3.6 µM | |

| Primary Human PBMCs | RT-qPCR | Concentration | 10 µM | |

| Caski/HeLa Cells | Western Blot | Concentration | 10 µM |

Table 2: In Vivo Anti-Tumor Activity of this compound

| Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |

| C57BL/6 Mice | B16.F10 Melanoma | 30 mg/kg, i.p., daily for 7 days | Inhibited tumor growth | |

| C57BL/6 Mice | Rhabdomyosarcoma | 30 mg/kg, i.p., daily for 7 days | Prolonged survival | |

| C57BL/6 Mice | B16 Melanoma | 10 mg/kg, i.v., q2d x 3 | Anti-tumor activity, prolonged survival |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the downstream signaling of this compound.

Western Blot Analysis for Pathway Activation

This protocol is for detecting the phosphorylation of STING, TBK1, and IRF3.

-

Cell Culture and Treatment:

-

Culture cells (e.g., THP-1, MODE-K) to 70-80% confluency.

-

Treat cells with this compound (e.g., 3.6 µM - 10 µM) or vehicle control (e.g., DMSO) for various time points (e.g., 10 min to 6 hours).

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is for measuring the mRNA levels of target genes such as IFNB1, CXCL10, and IL6.

-

Cell Culture and Treatment:

-

Treat cells (e.g., primary human PBMCs) with this compound (e.g., 10 µM) for desired time points (e.g., 2-6 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers.

-

Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse model.

-

Animal Model and Tumor Implantation:

-

Use 6-8 week old immunocompetent mice (e.g., C57BL/6).

-

Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 B16.F10 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Randomize mice into treatment and vehicle control groups.

-

-

Treatment Administration:

-

Administer this compound (e.g., 10-30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal or intravenous injection) according to the specified dosing schedule.

-

-

Efficacy Assessment:

-

Monitor tumor growth and body weight throughout the study.

-

At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).

-

Conclusion

This compound is a promising STING agonist that activates a multifaceted downstream signaling cascade, culminating in a potent anti-tumor immune response. The core STING-TBK1-IRF3 axis drives the production of type I interferons, while parallel pathways lead to the secretion of pro-inflammatory cytokines. This concerted response reshapes the tumor microenvironment, promoting the activation and recruitment of cytotoxic immune cells. The data and protocols summarized in this guide provide a framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound and other STING agonists. Future research will likely focus on optimizing dosing and combination strategies, particularly with immune checkpoint inhibitors, to maximize clinical benefit.

References

- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | STING agonist | TargetMol [targetmol.com]

- 3. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. mdpi.com [mdpi.com]

SR-717: A Technical Guide to Innate Immunity Induction via STING Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-717 is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound activates the STING protein, a critical mediator of innate immunity. This activation triggers a signaling cascade resulting in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells. This guide provides an in-depth technical overview of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Action: The STING Signaling Pathway

The STING pathway is a pivotal component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Upon activation by ligands such as cGAMP or synthetic agonists like this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade involving TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-α and IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Caption: this compound activates the STING pathway, leading to the transcription of type I interferons and pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| ISG-THP1 (WT) | ISG Reporter | EC50 | 2.1 | [1][2] |

| ISG-THP1 cGAS KO | ISG Reporter | EC50 | 2.2 | [1][2] |

| THP-1 | PD-L1 Expression | Concentration for Induction | 3.8 | [1] |

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Mouse Strain | Administration Route | Dosing Regimen | Outcome | Reference |

| Syngeneic Colon Carcinoma | Wild-type or Stinggt/gt | Intraperitoneal | 30 mg/kg, once daily for 7 days | Maximal inhibition of tumor growth |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro STING Activation Assay using THP-1 Dual Reporter Cells

This protocol describes the use of a commercially available THP-1 cell line engineered with two reporter genes (secreted luciferase for IRF activation and SEAP for NF-κB activation) to quantify STING pathway activation.

Materials:

-

THP1-Dual™ KI-mSTING cells

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, Blasticidin, and Zeocin®

-

This compound

-

QUANTI-Luc™ 4 Reagent

-

QUANTI-Blue™ Solution

-

96-well white and clear bottom plates

Procedure:

-

Cell Seeding: Seed THP1-Dual™ KI-mSTING cells at a density of 1 x 10^5 cells/well in a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer (RPMI 1640 + 1% FBS + 1% P/S).

-

Cell Stimulation: Add the diluted this compound to the cells and incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

IRF Activity Measurement (Luciferase): a. Transfer 20 µL of cell supernatant to a white 96-well plate. b. Add 50 µL of QUANTI-Luc™ 4 Reagent to each well. c. Read luminescence immediately on a luminometer.

-

NF-κB Activity Measurement (SEAP): a. Add 180 µL of QUANTI-Blue™ Solution to a clear 96-well plate. b. Add 20 µL of the cell supernatant to the wells containing QUANTI-Blue™. c. Incubate at 37°C for 1-3 hours. d. Measure absorbance at 620-655 nm.

Caption: Workflow for the in vitro STING activation assay using THP-1 dual reporter cells.

Cytokine Quantification by ELISA

This protocol outlines the measurement of IFN-β and IL-6 in the supernatant of this compound-treated cells using a sandwich ELISA.

Materials:

-

Human IFN-β and IL-6 ELISA kits

-

Cell culture supernatant from this compound treated cells

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent

-

TMB Substrate

-

Stop Solution

-

Microplate reader

Procedure:

-

Plate Preparation: Prepare the ELISA plate pre-coated with capture antibody according to the kit instructions.

-

Standard and Sample Addition: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate 4 times with Wash Buffer.

-

Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add Avidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add TMB Substrate and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add Stop Solution to each well.

-

Read Absorbance: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the concentration of cytokines in the samples based on the standard curve.

In Vivo Syngeneic Tumor Model

This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a syngeneic mouse model.

Materials:

-

C57BL/6 mice

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of C57BL/6 mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

This compound Administration: Administer this compound (e.g., 30 mg/kg, intraperitoneally, daily for 7 days) or vehicle control.

-

Efficacy Endpoints:

-

Monitor tumor volume throughout the study.

-

Record animal body weight as a measure of toxicity.

-

At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry).

-

Caption: Workflow for the in vivo evaluation of this compound in a syngeneic tumor model.

Flow Cytometry Analysis of Dendritic Cell Activation

This protocol provides a representative panel and gating strategy for assessing the activation of dendritic cells in tumors or spleens from this compound-treated mice.

Materials:

-

Single-cell suspension from tumor or spleen

-

Fc block (anti-CD16/32)

-

Fluorescently conjugated antibodies (see Table 3)

-

Live/dead stain

-

Flow cytometer

Table 3: Representative Flow Cytometry Panel for DC Activation

| Marker | Fluorochrome | Cell Population/Function |

| CD45 | AF700 | Leukocytes |

| CD11c | PE | Dendritic Cells |

| MHC-II | BV421 | Antigen Presenting Cells |

| CD80 | FITC | Co-stimulatory molecule (Activation) |

| CD86 | PE-Cy7 | Co-stimulatory molecule (Activation) |

| CD8α | APC | cDC1 subset |

| CD11b | PerCP-Cy5.5 | cDC2 and other myeloid cells |

Procedure:

-

Cell Staining: a. Stain cells with a live/dead marker. b. Block Fc receptors with anti-CD16/32. c. Stain with the antibody cocktail for 30 minutes at 4°C.

-

Data Acquisition: Acquire stained cells on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software, following a gating strategy to identify activated DC populations.

Caption: Gating strategy for identifying activated dendritic cell subsets by flow cytometry.

Conclusion

This compound is a promising STING agonist with demonstrated in vitro and in vivo activity. Its ability to potently activate the innate immune system makes it a valuable tool for research in immuno-oncology and other areas where modulation of innate immunity is desired. The protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working with this compound.

References

Crystal Structure of SR-717 Bound to STING: A Technical Guide

Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating responses to cytosolic DNA and cyclic dinucleotides (CDNs). Activation of STING holds significant therapeutic promise for cancer immunotherapy and infectious diseases. SR-717 is a systemically available, non-nucleotide small molecule agonist of STING. This document provides an in-depth technical overview of the crystal structure of this compound in complex with the C-terminal domain (CTD) of human STING, detailing the binding interactions, quantitative data, relevant signaling pathways, and the experimental protocols used for its characterization. The co-crystal structure, available under PDB ID 6XNP, reveals that this compound functions as a direct mimetic of the natural ligand cGAMP, inducing a "closed" conformation of the STING dimer to initiate downstream signaling.[1][2]

This compound-STING Interaction and Structural Details

The crystal structure of the human STING C-terminal domain (CTD) in complex with this compound was resolved at a resolution of 1.77 Å.[1] The structure reveals that two molecules of this compound bind symmetrically at the STING dimer interface, the same binding cleft occupied by the endogenous ligand 2'3'-cGAMP.[1][3]

This compound binding induces a significant conformational change, stabilizing the "closed" state of the STING dimer, which is essential for its activation and subsequent signaling events. A critical interaction involves the terminal carboxylate group of each this compound molecule, which forms a hydrogen bond with the side chain of residue Arginine 238 (R238) on each STING monomer. This interaction is crucial for the stable binding and activation of the protein; methylation of this carboxylate group abrogates binding, highlighting its importance. The remainder of the molecule settles into a hydrophobic pocket, further stabilizing the complex.

Quantitative Data

The binding affinity and cellular activity of this compound have been quantified through various assays. The crystallographic data provides high-resolution details of the physical interaction.

Table 1: Crystallographic Data for this compound-STING Complex (PDB: 6XNP)

| Parameter | Value |

|---|---|

| PDB ID | 6XNP |

| Method | X-ray Diffraction |

| Resolution | 1.77 Å |

| R-Value Work | 0.160 |

| R-Value Free | 0.202 |

| R-Value Observed | 0.163 |

Table 2: In Vitro and Cellular Activity of this compound

| Assay | Parameter | Value | Cell Line / System |

|---|---|---|---|

| ISG Reporter Assay | EC50 | 2.1 µM | ISG-THP1 (Wild-Type) |

| ISG Reporter Assay | EC50 | 2.2 µM | ISG-THP1 (cGAS KO) |

| Competitive Binding Assay | IC50 | 7.8 µM | Competitive with 2',3'-cGAMP |

| IFN-β Induction | EC80 | 3.6 µM | THP-1 Cells |

Signaling Pathway Activation

This compound activates the STING pathway in a manner analogous to the natural ligand cGAMP. Upon binding to the STING dimer located at the endoplasmic reticulum (ER), it induces a conformational change. This leads to the translocation of the STING protein to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

Experimental Protocols

The characterization of the this compound-STING interaction involves several key experimental procedures.

This protocol outlines a generalized procedure for determining the co-crystal structure of a small molecule with the STING protein, based on standard crystallographic methodologies.

-

Protein Expression and Purification:

-

The cDNA encoding the human STING C-terminal domain (CTD, residues ~139-379) is cloned into an expression vector (e.g., pET-22b) with an N-terminal affinity tag (e.g., His6).

-

The construct is transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

Cells are cultured and protein expression is induced with IPTG at a reduced temperature (e.g., 18°C) overnight.

-

Cells are harvested, lysed, and the protein is purified using a sequence of chromatography steps:

-

Affinity Chromatography: Ni-NTA resin to capture the His-tagged protein.

-

Ion-Exchange Chromatography: To separate based on charge.

-

Size-Exclusion Chromatography: To obtain a highly pure and homogenous protein sample in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

-

-

Crystallization:

-

The purified STING CTD is concentrated (e.g., to 5-10 mg/mL).

-

This compound is added to the protein solution at a molar excess (e.g., 3-fold).

-

Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop) at a constant temperature (e.g., 20°C), mixing the protein-ligand solution with various crystallization screen conditions.

-

-

Data Collection and Structure Determination:

-

Suitable crystals are harvested, cryo-protected (e.g., with glycerol), and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron beamline.

-

The collected data are processed (indexed, integrated, and scaled).

-

The structure is solved using molecular replacement with a previously determined STING structure as the search model.

-

The model is refined, and the electron density map for this compound is interpreted to build the ligand into the structure.

-

This assay is used to measure the ability of this compound to activate the STING pathway in a cellular context.

-

Cell Culture: THP-1 Lucia ISG reporter cells, which contain a secreted luciferase gene under the control of an ISG54 promoter, are used. Cells are maintained in appropriate culture media.

-

Assay Protocol:

-

Cells are seeded into 96-well plates.

-

This compound is serially diluted to create a dose-response curve and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a set period (e.g., 18-24 hours) to allow for STING activation and reporter gene expression.

-

A sample of the cell culture supernatant is transferred to a white-walled assay plate.

-

Luciferase detection reagent is added, and luminescence is measured using a plate reader.

-

-

Data Analysis: The luminescence signal is plotted against the concentration of this compound. The data are fitted to a four-parameter logistic curve to determine the EC50 value.

References

The Discovery and Synthesis of SR-717: A Novel STING Agonist

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical guide on the discovery, synthesis, and characterization of SR-717, a potent non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. This compound has demonstrated significant anti-tumor activity in preclinical models, making it a compound of high interest for the development of novel cancer immunotherapies.

Discovery and Mechanism of Action

This compound was identified as a stable mimetic of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the natural ligand of STING.[1] Unlike natural cyclic dinucleotides, this compound is a non-nucleotide small molecule, which may offer advantages in terms of stability and cell permeability.

The primary mechanism of action of this compound is the activation of the STING signaling pathway. Upon binding to STING, this compound induces a conformational change in the STING protein, leading to its activation.[1] This initiates a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the activation of various immune cells, including CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs), and facilitates antigen cross-priming, ultimately leading to a robust anti-tumor immune response.[1][2]

Synthesis of this compound

The synthesis of this compound, chemically named Lithium 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate, involves a multi-step process. The following is a general overview of the synthetic route.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound has not been fully disclosed in the public domain. However, based on available information, the synthesis of its derivatives involves the assembly of an imidazolyl-pyridazine acid core, followed by coupling with a substituted aniline derivative.

Workflow for the Synthesis of this compound

References

An In-Depth Technical Guide to SR-717's Role in Type I Interferon Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 has emerged as a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct mimetic of the natural STING ligand cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), this compound induces a "closed" conformation of the STING protein, initiating a signaling cascade that culminates in the robust production of type I interferons (IFNs) and other pro-inflammatory cytokines. This activity has positioned this compound as a promising candidate for cancer immunotherapy and as a potential radioprotective agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for key experiments to evaluate its role in type I IFN production.

Introduction

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the transcription of type I interferons, primarily IFN-α and IFN-β.[1][2] These interferons, in turn, orchestrate a broad anti-viral and anti-tumor immune response.

This compound is a novel, systemically active small molecule that directly engages and activates STING.[3] Unlike natural cyclic dinucleotide (CDN) ligands, this compound is not susceptible to enzymatic degradation, offering a significant pharmacokinetic advantage.[3] Its ability to potently induce type I IFN production underscores its therapeutic potential in various disease contexts.

Mechanism of Action: The STING Signaling Pathway

This compound functions as a cGAMP mimetic, binding directly to the STING protein and inducing its dimerization and conformational change.[3] This initiates the recruitment and activation of TBK1, which then phosphorylates both STING and IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving their transcription. The secreted type I interferons can then act in an autocrine or paracrine manner to further amplify the immune response through the JAK-STAT pathway, leading to the expression of a broad range of interferon-stimulated genes (ISGs).

Figure 1: this compound induced STING signaling pathway leading to Type I Interferon production.

Quantitative Data

The activity of this compound in inducing the STING pathway can be quantified using various in vitro assays. A common method involves the use of THP-1 cells, a human monocytic cell line that endogenously expresses all the components of the STING pathway. Reporter cell lines, such as ISG-THP-1, contain a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an ISRE promoter, allowing for a quantitative measure of pathway activation.

| Cell Line | Assay | Parameter | This compound Value (μM) | Reference |

| ISG-THP-1 (Wild-Type) | ISG Reporter Assay | EC50 | 2.1 | |

| ISG-THP-1 (cGAS KO) | ISG Reporter Assay | EC50 | 2.2 | |

| THP-1 Dual™ Cells | IRF3 Reporter Assay | EC50 | >10 (inferred from dose-response curves) | |

| THP-1 Dual™ Cells | NF-κB Reporter Assay | EC50 | >10 (inferred from dose-response curves) |

Note: EC50 values can vary depending on the specific reporter construct, assay conditions, and incubation times.

Experimental Protocols

ISG Reporter Assay in THP-1 Cells

This protocol describes the use of a THP-1 cell line containing a luciferase reporter gene driven by an interferon-stimulated response element (ISRE) to quantify STING pathway activation by this compound.

Materials:

-

THP-1 ISRE-Luciferase reporter cell line

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed THP-1 ISRE-Luciferase cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add an equal volume of luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure luminescence using a luminometer.

-

Calculate the fold induction relative to the vehicle control.

Figure 2: Workflow for the Interferon-Stimulated Gene (ISG) Reporter Assay.

Western Blot for STING Pathway Activation

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.

Materials:

-

THP-1 cells

-

This compound

-

6-well tissue culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed THP-1 cells in 6-well plates at a density of 1 x 106 cells per well and allow them to adhere.

-

Treat the cells with this compound at the desired concentration and for the desired time (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

qRT-PCR for Interferon-Stimulated Genes (ISGs)

This protocol describes the quantification of mRNA levels of type I interferons and key ISGs.

Materials:

-

THP-1 cells or other relevant cell types

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for target genes (e.g., IFNB1, ISG15, IFIT1, CXCL10) and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

-

Treat cells with this compound as described for the Western blot protocol.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

In Vivo Studies

In vivo studies in mouse models are crucial for evaluating the systemic efficacy of this compound. A common approach involves the use of syngeneic tumor models.

Experimental Design:

-

Animal Model: C57BL/6 mice bearing B16F10 melanoma or MC38 colon adenocarcinoma tumors.

-

This compound Administration: Intraperitoneal injection of this compound at a dose of 30 mg/kg, once daily for a specified duration (e.g., 7 days).

-

Readouts:

-

Tumor growth inhibition.

-

Analysis of immune cell infiltration into the tumor microenvironment by flow cytometry (e.g., CD8+ T cells, NK cells, dendritic cells).

-

Measurement of cytokine levels (including IFN-β) in the serum or tumor lysates by ELISA or multiplex assays.

-

Gene expression analysis of tumors and spleens by qRT-PCR for ISGs.

-

Figure 3: General workflow for in vivo efficacy studies of this compound.

Conclusion

This compound is a potent and specific non-nucleotide agonist of the STING pathway, driving the production of type I interferons and subsequent activation of the innate and adaptive immune systems. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of this compound and to explore its full therapeutic potential. The ability to systemically activate this critical immune pathway holds significant promise for the development of novel immunotherapies for cancer and other challenging diseases.

References

The Biological Function of SR-717 in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-717 is a potent, systemically active, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound induces a "closed" conformation in the STING protein, initiating a robust innate immune response.[1][2] This activation culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the potent activation of various immune cells and demonstrating significant anti-tumor activity. This technical guide provides an in-depth overview of the biological function of this compound in immune cells, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action: STING Pathway Activation

This compound functions as a direct agonist of the STING protein, a critical signaling molecule residing in the endoplasmic reticulum that plays a pivotal role in linking innate and adaptive immunity.[1] Upon binding, this compound induces a conformational change in STING, leading to its activation and translocation from the endoplasmic reticulum. This initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, driving the transcription of type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.[3][4]

Signaling Pathway Diagram

Caption: this compound activates the STING pathway, leading to the transcription of type I IFNs and pro-inflammatory cytokines.

Effects on Immune Cell Populations

This compound-mediated STING activation results in the robust stimulation of multiple immune cell lineages, contributing to its potent anti-tumor effects.

T Cells

This compound treatment significantly enhances the activation and function of CD8+ T cells. This includes an increased frequency of granzyme B and CD107a positive CD8+ T cells in both the spleen and tumor microenvironment, indicative of enhanced cytotoxic potential.

Natural Killer (NK) Cells

The activation of the STING pathway by this compound also leads to the stimulation of Natural Killer (NK) cells, which are crucial components of the innate immune system with potent anti-tumor activity.

Dendritic Cells (DCs)

Systemic administration of this compound induces the activation of CD11c+ CD8α+ dendritic cells. Activated DCs are critical for initiating and shaping the adaptive immune response through antigen presentation.

Antigen Cross-Priming

A key function of this compound-activated DCs is the facilitation of antigen cross-priming. This process involves the uptake of exogenous antigens (e.g., from tumor cells), processing, and presentation on MHC class I molecules to prime naive CD8+ T cells, thereby initiating a tumor-specific adaptive immune response.

Induction of PD-L1 Expression

Interestingly, this compound treatment also induces the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and immune cells in a STING-dependent manner. This finding has important implications for combination therapies, suggesting that this compound could synergize with PD-1/PD-L1 checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 | ISG-THP1 (Wild-Type) | 2.1 µM | |

| EC50 | ISG-THP1 (cGAS KO) | 2.2 µM | |

| PD-L1 Induction | THP-1 cells & primary human PBMCs | 3.8 µM |

Table 1: In Vitro Activity of this compound.

| Animal Model | Dosage | Route of Administration | Frequency | Outcome | Reference |

| Wild-Type or Stinggt/gt Mice | 30 mg/kg | Intraperitoneal | Once daily for 1 week | Maximal inhibition of tumor growth | |

| C57BL/6 Mice | Not Specified | Intraperitoneal | Not Specified | Improved survival rate and body weight after IR exposure |

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

In Vitro STING Activation Assay

Objective: To determine the potency of this compound in activating the STING pathway in a cell-based assay.

Materials:

-

ISG-THP-1 reporter cell line

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed ISG-THP-1 cells in 96-well plates at a density of 5 x 104 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions.

-

Incubate for 18-24 hours at 37°C and 5% CO2.

-

Add luciferase assay reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the EC50 value by plotting the luminescence signal against the log of the this compound concentration.

In Vivo Murine Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

-

6-8 week old female C57BL/6 mice

-

Syngeneic tumor cells (e.g., B16-F10 melanoma)

-

This compound

-

Vehicle control (e.g., sterile saline)

-

Calipers

-

25G needles and 1 mL syringes

Procedure:

-

Inject 1 x 106 B16-F10 cells subcutaneously into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm3).

-

Randomize mice into treatment and control groups.

-

Prepare a 3 mg/mL solution of this compound for a 30 mg/kg dose in a 100 µL injection volume.

-

Administer this compound (30 mg/kg) or vehicle control intraperitoneally once daily for 7 consecutive days.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal health and body weight throughout the experiment.

-

At the end of the study, euthanize mice and harvest tumors and spleens for further analysis (e.g., flow cytometry).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Objective: To quantify the activation of immune cells within the tumor microenvironment following this compound treatment.

Materials:

-

Harvested tumors

-

Tumor dissociation kit

-

70 µm cell strainers

-

Red blood cell lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-NK1.1, anti-CD11c, anti-Granzyme B, anti-CD107a)

-

Flow cytometer

Procedure:

-

Mince the harvested tumors and digest them into a single-cell suspension using a tumor dissociation kit.

-

Pass the cell suspension through a 70 µm cell strainer.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells with FACS buffer and resuspend at a concentration of 1 x 107 cells/mL.

-

Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light.

-

Wash the cells twice with FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on live, singlet, CD45+ cells to identify different immune populations and their activation status.

Experimental Workflow Diagram

Caption: Workflow for evaluating the in vitro and in vivo activity of this compound.

Conclusion

This compound is a promising immuno-oncology agent that activates the STING pathway to induce a broad and potent anti-tumor immune response. Its ability to activate CD8+ T cells, NK cells, and dendritic cells, coupled with the facilitation of antigen cross-priming, underscores its potential as a monotherapy or in combination with other immunotherapies. The detailed understanding of its biological function and the availability of robust experimental protocols are crucial for its continued development and clinical translation.

References

An In-depth Technical Guide to the SR-717-Mediated Activation of TBK1 and IRF3 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which SR-717, a non-nucleotide STING agonist, activates the TBK1 and IRF3 signaling pathway. The information presented herein is intended to support research and development efforts in the fields of immunology, oncology, and drug discovery.

Core Signaling Pathway: this compound Activation of STING-TBK1-IRF3

This compound is a small molecule that acts as a direct mimetic of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the natural ligand for the Stimulator of Interferon Genes (STING) protein.[1][2] The activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA. Upon binding of this compound, STING undergoes a conformational change, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[3] This translocation facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[3][4]

Activated TBK1 then phosphorylates both itself (autophosphorylation) and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylation of IRF3 induces its dimerization and subsequent translocation into the nucleus. In the nucleus, the IRF3 dimer binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of type I interferons (e.g., IFN-β) and a broad range of interferon-stimulated genes (ISGs).

References

The Interspecies and Interallelic Specificity of SR-717: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-717 is a novel, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein. As a key mediator of innate immunity, STING activation triggers potent downstream signaling cascades, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity has positioned STING agonists as promising therapeutic candidates for a range of applications, including oncology and infectious diseases. A critical aspect of the preclinical and clinical development of any STING agonist is its specificity and activity across different species and within the human population, which exhibits common genetic variations in the STING1 gene. This technical guide provides an in-depth overview of the interspecies and interallelic specificity of this compound, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key biological and experimental pathways.

Data Presentation: Quantitative Activity of this compound

This compound has been reported to possess broad interspecies and interallelic specificity[1]. The following tables summarize the available quantitative data for this compound's activity.

| Cell Line | Genotype | Assay Type | Readout | Value | Reference |

| ISG-THP-1 | Wild-type | IFN-β Reporter Assay | EC50 | 2.1 µM | [2] |

| ISG-THP-1 | cGAS KO | IFN-β Reporter Assay | EC50 | 2.2 µM | [2] |

| THP-1 Dual™ Reporter | Wild-type | IRF Luciferase Reporter | EC80 | 3.6 µM | [1] |

| Assay Type | Target | Competitor | Value (IC50) | Reference |

| Competitive Binding | Human STING | 2',3'-cGAMP | 7.8 µM | [1] |

Note: While this compound is reported to have broad interallelic specificity, specific quantitative data on its activity against common human STING allelic variants (e.g., HAQ, AQ, Q, REF) were not publicly available at the time of this review.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway activated by this compound.

Caption: cGAS-STING signaling pathway activated by this compound.

Experimental Workflow

The following diagram outlines a typical in vitro experimental workflow to assess the activity of this compound.

Caption: In vitro workflow for this compound activity assessment.

Experimental Protocols

The following are composite protocols based on standard methodologies for assessing STING agonist activity.

In Vitro STING Activation Assay (IFN-β Reporter)

This protocol is designed to quantify the activation of the STING pathway by measuring the induction of an Interferon-β (IFN-β) reporter gene.

Materials:

-

THP-1 Dual™ Reporter Cells (or other suitable IFN-β reporter cell line)

-

Complete cell culture medium

-

This compound

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP-1 Dual™ cells at a density of 5 x 10^4 to 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium.

-

Cell Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence signal using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control and plot the dose-response curve to determine the EC50 value.

Western Blot for STING Pathway Phosphorylation

This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade.

Materials:

-

Cell line of interest (e.g., THP-1, RAW 264.7)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), and IRF3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Treatment: Seed cells and treat with this compound for a time course (e.g., 0, 1, 2, 4 hours) to capture peak phosphorylation events.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol measures the change in mRNA levels of STING-induced cytokines.

Materials:

-

Cell line of interest

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., IFNB1, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Treat cells with this compound for a desired time period (e.g., 6 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and gene-specific primers.

-

Data Acquisition: Run the reaction on a real-time PCR instrument.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

In Vivo Antitumor Activity Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse tumor model.

Animals:

-

Immunocompetent mice (e.g., C57BL/6)

Procedure:

-

Tumor Inoculation: Subcutaneously inoculate mice with a syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma).

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize mice into treatment groups (vehicle control and this compound). Administer this compound via a specified route (e.g., intraperitoneal, intravenous) and schedule (e.g., daily for 7 days).

-

Endpoint Measurement: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

-

Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry) and cytokine levels.

Conclusion

This compound is a potent STING agonist with demonstrated activity in both human and murine systems, supporting its broad interspecies specificity. While its activity against various human STING allelic variants is an area requiring further public data, the available information suggests a promising profile for continued development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological and therapeutic potential of this compound and other STING agonists. As research in this field progresses, a more detailed understanding of the nuances of interspecies and interallelic specificity will be crucial for the successful clinical translation of these immunomodulatory agents.

References

Methodological & Application

Effective Concentration of SR-717 in Cell Culture: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SR-717 is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a stable cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound activates STING, leading to the induction of type I interferons and other pro-inflammatory cytokines. This activation of the innate immune system has demonstrated potent anti-tumor and anti-viral activities.[1][2][3] These application notes provide a summary of effective this compound concentrations in various cell lines and detailed protocols for its use in cell culture experiments.

Data Presentation

The effective concentration of this compound can vary depending on the cell type and the experimental endpoint. The following tables summarize key quantitative data for the use of this compound in cell culture.

Table 1: EC50 Values for this compound

| Cell Line | Description | EC50 | Reference |

| ISG-THP1 (WT) | Human monocytic cell line with an interferon-stimulated gene (ISG) reporter | 2.1 µM | [1] |

| ISG-THP1 (cGAS KO) | cGAS knockout version of the ISG-THP1 reporter cell line | 2.2 µM | |

| B16 cells | Murine melanoma cell line | 7.8 µM |

Table 2: Recommended Working Concentrations for Specific Applications

| Cell Line | Application | Effective Concentration | Treatment Time | Reference |

| THP-1 | Induction of PD-L1 expression | 3.8 µM | Not Specified | |

| Primary Human PBMCs | Induction of PD-L1 expression | 3.8 µM | Not Specified | |

| Macrophage THP-1 | Western Blot analysis of STING pathway proteins | 3.6 µM | 10 min - 6 h | |

| Primary Human PBMCs | RT-qPCR analysis of gene expression | 10 µM | 2 - 6 h | |

| Marc-145 | Inhibition of PRRSV replication | Dose-dependent | 48 h | |

| MODE-K | Increased cell viability and inhibition of apoptosis post-irradiation | Not Specified | Not Specified |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a solid. A concentrated stock solution should be prepared for use in cell culture experiments.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

-

Prepare a stock solution by dissolving this compound in DMSO. A common stock concentration is 10 mM or 20 mg/mL. For example, to prepare a 10 mM stock solution of this compound lithium salt (Molecular Weight: 351.19 g/mol ), dissolve 3.51 mg in 1 mL of DMSO.

-

Sonication may be required to fully dissolve the compound.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 2 years.

General Cell Culture and Treatment with this compound

The following is a general protocol for treating adherent or suspension cells with this compound. Specific cell culture conditions for commonly used cell lines are provided below.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium appropriate for the cell line

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Multi-well plates or culture flasks

Protocol:

-

Cell Seeding:

-

Adherent cells (e.g., B16-F10, MODE-K): Seed cells in multi-well plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Suspension cells (e.g., THP-1): Seed cells at a density of 2x10^5 to 4x10^5 cells/mL.

-

-

Preparation of Working Solution:

-

On the day of treatment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 5 µM from a 10 mM stock, add 0.5 µL of the stock solution to 1 mL of medium.

-

Important: Prepare a vehicle control using the same final concentration of DMSO as in the this compound treated samples.

-

-

Cell Treatment:

-

Adherent cells: Carefully aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Suspension cells: Add the appropriate volume of the this compound working solution or vehicle control directly to the cell suspension.

-

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 2 to 48 hours) in a humidified incubator at 37°C with 5% CO2.

-

Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, RT-qPCR, or cell viability assays.

Cell Line-Specific Culture Conditions

-

THP-1 (Human Monocytic Leukemia):

-

Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture: Maintain as a suspension culture. Split cells every 2-3 days to maintain a density between 2x10^5 and 8x10^5 cells/mL. THP-1 cells prefer a slightly acidic environment; the medium turning orange-red is optimal for growth.

-

-

B16-F10 (Murine Melanoma):

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-